Product packaging for 6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine(Cat. No.:CAS No. 1000340-30-6)

6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine

Número de catálogo: B1292646
Número CAS: 1000340-30-6
Peso molecular: 147.18 g/mol
Clave InChI: QDZUJZCCFVJULN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine is a high-purity chemical building block with the molecular formula C8H9N3 and a molecular weight of 147.18 g/mol . This compound belongs to the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) class of nitrogen-containing fused heterocycles, which are recognized as privileged scaffolds in medicinal chemistry due to their presence in various natural products and their ability to mimic biomolecules . The core 7-azaindole structure is a established bioisostere of purine and indole systems, enabling the design of novel analogs that can interact with a wide range of enzymatic targets . The specific substitution pattern of this compound enhances its research value. The amine group at the 3-position serves as a versatile synthetic handle for further functionalization, allowing for the construction of diverse compound libraries for biological screening . The methyl group at the 6-position can be critical for optimizing biological activity and improving drug-like properties, as similar substitutions in related pyrrolo[2,3-b]pyridine analogs have been shown to enhance metabolic stability, solubility, and oral bioavailability . This scaffold has demonstrated significant potential in the development of kinase-targeted therapeutic agents. Pyrrolo[2,3-b]pyridine derivatives have been successfully explored as potent inhibitors of Janus Kinase 3 (JAK3) for immunomodulation , Fibroblast Growth Factor Receptors (FGFRs) for cancer therapy , and Glycogen Synthase Kinase-3β (GSK-3β) for Alzheimer's disease research . The structure is known to form key hydrogen-bonding interactions with the hinge region of ATP-binding sites in various kinases, making it a valuable core for inhibitor design . Furthermore, this and related analogs have been investigated as antiproliferative agents, with studies showing their ability to interact with biomolecules like calf thymus DNA, indicating a potential multi-faceted mechanism of action in oncology research . Research Applications: • Kinase Inhibitor Development (e.g., JAK, FGFR, GSK-3β) • Anticancer and Antiproliferative Agent Discovery • Medicinal Chemistry Scaffold and Building Block • Structure-Activity Relationship (SAR) Studies Attention: This product is for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic use. Researchers should handle this and all chemical compounds with appropriate care and safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3 B1292646 6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine CAS No. 1000340-30-6

Propiedades

IUPAC Name

6-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-2-3-6-7(9)4-10-8(6)11-5/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZUJZCCFVJULN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646877
Record name 6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-30-6
Record name 6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Condensation Reactions

Condensation reactions involving substituted pyrroles and carbonyl compounds are also used to synthesize derivatives of pyrrolo[2,3-b]pyridine:

  • Starting Materials :

    • Substituted pyrroles
    • Carbonyl compounds (e.g., acetylacetone)
  • Conditions :

    • The reaction is usually carried out in acidic conditions with refluxing for several hours, followed by purification via silica gel chromatography.

This method effectively generates a range of pyrrolo derivatives with varying functional groups.

Functionalization of Existing Pyrrolopyridines

Functionalization techniques can modify existing pyrrolopyridine structures to introduce new functional groups:

  • Approach :
    • Initial formation of the pyrrolo[2,3-b]pyridine core followed by targeted functionalization at specific positions using nucleophilic substitution or oxidation/reduction reactions.

This approach allows for the fine-tuning of the chemical properties of the resulting compound.

Summary of Key Findings

The preparation methods for synthesizing 6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine can be summarized in the following table:

Method Key Reagents/Conditions Yield/Outcome
Suzuki–Miyaura Cross-Coupling Aryl halides, boronic acids, palladium catalyst High yield; selective coupling
Buchwald–Hartwig Amination Aryl halides, secondary amines, palladium catalyst Efficient amine introduction
Condensation Reactions Substituted pyrroles, carbonyl compounds Diverse derivatives produced
Functionalization Existing pyrrolopyridines with nucleophiles Tailored properties based on functional groups

Análisis De Reacciones Químicas

Types of Reactions

6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert nitro groups to amines or reduce carbonyl compounds to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce primary or secondary amines.

Aplicaciones Científicas De Investigación

Anticancer Applications

One of the most significant applications of 6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine is its potential as an anticancer agent . Research indicates that compounds in the pyrrolopyridine class can effectively inhibit fibroblast growth factor receptors (FGFR), which are implicated in various cancers. The specific structural features of this compound may enhance its binding affinity and selectivity towards these receptors, making it a candidate for developing targeted therapies for cancers associated with aberrant FGFR signaling pathways .

Case Study: FGFR Inhibition

A study evaluated the inhibitory effects of various pyrrolo[2,3-b]pyridine derivatives on FGFR1, FGFR2, and FGFR3. Among the tested compounds, one derivative exhibited IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3. This compound also demonstrated significant inhibition of breast cancer cell proliferation and induced apoptosis in vitro, highlighting its potential as a lead compound for further development in cancer therapy .

Immunomodulatory Effects

Another promising application of this compound lies in its immunomodulatory properties . Research has focused on its ability to inhibit Janus kinase 3 (JAK3), which plays a crucial role in immune response regulation. Targeting JAK3 may offer novel therapeutic strategies for treating immune diseases by modulating T cell proliferation without significant adverse effects on hematopoiesis .

Structure-Activity Relationship Studies

In a series of structure-activity relationship studies, various derivatives were synthesized and evaluated for their JAK3 inhibitory activity. One notable derivative showed promising results in inhibiting IL-2-dependent T cell proliferation while maintaining selectivity against other JAK family members. This specificity suggests that this compound derivatives could be developed into safe immunomodulators for clinical use .

Other Therapeutic Applications

Beyond cancer and immunology, this compound exhibits potential in other therapeutic areas:

  • Antimicrobial Activity : Some studies have reported that pyrrolo[2,3-b]pyridine derivatives possess antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases.

Summary Table of Applications

Application AreaMechanism/ActivityReferences
AnticancerInhibition of FGFR signaling,
ImmunomodulationJAK3 inhibition
AntimicrobialActivity against various pathogens
Anti-inflammatoryModulation of inflammatory pathways

Mecanismo De Acción

The mechanism of action of 6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as proliferation and differentiation. By inhibiting these receptors, the compound can induce apoptosis in cancer cells and inhibit tumor growth .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Pyrrolo[2,3-b]pyridine Core

6-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS 1190321-50-6)
  • Structure : Fluorine replaces the methyl group at position 4.
  • Properties : The electron-withdrawing fluorine enhances electrophilicity and may improve metabolic stability compared to the methyl analog.
3-Nitro-1H-pyrrolo[2,3-b]pyridine (CAS 23709-47-9)
  • Structure : Nitro group at position 3 instead of an amine.
  • Applications : Nitro derivatives are intermediates for synthesizing amines via catalytic hydrogenation .
5-Nitro-1H-pyrrolo[2,3-b]pyridine (CAS 101083-92-5)
  • Structure : Nitro substitution at position 3.
  • Properties : Alters electronic distribution across the ring, affecting binding affinity in biological targets.
  • Synthesis : Prepared via nitration reactions, as seen in for pyrido[2,3-d]pyrimidines .

Core Heterocycle Modifications

6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
  • Structure : Pyrazolo[3,4-b]pyridine core instead of pyrrolo[2,3-b]pyridine.
  • Applications : Used in tumor-related drug development; synthesis involves sulfonylation and electrophilic substitution .
2,5-Disubstituted-3-imidazol-2-yl-pyrrolo[2,3-b]pyridines (72)
  • Structure : Imidazole substituents at positions 2 and 5.
  • Properties : Enhanced hypoglycemic activity due to hydrophobic interactions, as shown in antidiabetic studies .
  • Biological Activity: Demonstrated glucose-dependent insulinotropic effects in RIN5F cell assays .

Pharmacologically Relevant Derivatives

[(18)F]-MK-6240
  • Structure: Pyrrolo[2,3-c]pyridine core with fluorine-18 and isoquinoline groups.
  • Applications: PET imaging agent for neurofibrillary tangles in Alzheimer’s disease; highlights the role of fluorine in diagnostic applications .
Thieno[2,3-b]pyridin-3-amine Derivatives (e.g., 12d–12f)
  • Structure: Thieno[2,3-b]pyridine core with sulfinyl and aryl substituents.
  • Properties : Sulfinyl groups improve solubility and target engagement. Synthesized via oxidation and cyclization (e.g., 12n and 12o in ) .

Data Tables

Table 1. Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Key Properties/Applications Reference
6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine Pyrrolo[2,3-b]pyridine 6-Me, 3-NH₂ Discontinued; scaffold for drug design
6-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine Pyrrolo[2,3-b]pyridine 6-F, 3-NH₂ Enhanced metabolic stability
6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine Pyrazolo[3,4-b]pyridine 6-Me, 3-NH₂ Anticancer intermediate
2,5-Disubstituted-pyrrolo[2,3-b]pyridine (72) Pyrrolo[2,3-b]pyridine 2/5-Imidazole, 3-NH₂ Hypoglycemic activity
[(18)F]-MK-6240 Pyrrolo[2,3-c]pyridine 6-F, Isoquinoline PET imaging of tau pathology

Key Research Findings

  • Electronic Effects : Methyl groups (e.g., 6-Me in target compound) enhance hydrophobic interactions and metabolic stability, critical for oral bioavailability .
  • Substituent Position : Nitro groups at position 3 (CAS 23709-47-9) vs. 5 (CAS 101083-92-5) alter reactivity and biological targeting .
  • Core Heterocycles : Pyrazolo-pyridines () exhibit distinct hydrogen-bonding patterns compared to pyrrolo-pyridines, impacting kinase inhibition profiles.

Actividad Biológica

6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique pyrrolopyridine structure with a molecular formula of C9H10N2C_9H_{10}N_2 and a molecular weight of approximately 147.18 g/mol. The presence of a methyl group at the 6-position contributes to its distinct chemical properties and biological activities. Its structure allows for further derivatization, enhancing its potential applications in medicinal chemistry.

This compound primarily acts as an inhibitor of fibroblast growth factor receptors (FGFRs) . FGFRs are critical in various cellular processes such as proliferation, differentiation, and survival. By binding to FGFRs, this compound disrupts receptor dimerization and autophosphorylation, which are essential for activating downstream signaling pathways involved in cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells, particularly breast cancer cells.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity:

  • Inhibition of Cell Proliferation : Studies have shown that the compound can inhibit the proliferation of various cancer cell lines by targeting FGFR signaling pathways.
  • Induction of Apoptosis : The compound has been observed to induce apoptosis in breast cancer cells through its binding interactions with FGFRs.

Other Biological Activities

Beyond its anticancer properties, the compound may exhibit other biological activities:

  • Potential as a Lead Compound : Its unique structure positions it as a candidate for further exploration in drug discovery efforts targeting various diseases associated with aberrant FGFR signaling.
  • Applications in Material Science : The pyrrolo[2,3-b]pyridine scaffold is also investigated for applications in material science due to its interesting properties like tunable conductivity and fluorescence.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Demonstrated selective binding to FGFRs; inhibited breast cancer cell proliferation.
Identified as a potential inhibitor against Mycobacterium tuberculosis growth; showed promising MIC values.
Investigated as a building block for synthesizing more complex heterocyclic compounds; potential applications in enzyme inhibition studies.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1H-Pyrrolo[2,3-b]pyridineLacks the methyl group at the 6-positionSimpler structure; less potent biological activity
5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amineContains a chlorine atom at the 5-positionDifferent reactivity profile due to halogen presence
1H-Pyrazolo[3,4-b]pyridineContains a pyrazole ring instead of a pyrrole ringDifferent pharmacological properties

The presence of the methyl group at the 6-position enhances the reactivity and binding affinity of this compound compared to these similar compounds, making it particularly interesting for drug discovery initiatives focused on targeting specific receptors involved in cancer progression.

Q & A

Q. What are the standard synthetic routes for preparing 6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization of substituted pyridine precursors with methyl-bearing substituents. For example, intermediates like 2-(1H-imidazol-2-yl)-4,6-dimethyl-thieno[2,3-b]pyridin-3-amine can undergo heterocyclic assembly using carbon disulfide in pyridine to yield fused pyrrolopyridine derivatives . Optimization includes adjusting solvent systems (e.g., DMSO or pyridine), temperature (80–120°C), and catalysts. Reaction progress should be monitored via TLC, and purity confirmed by HPLC (>95%). Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for purification .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H NMR : Key peaks include aromatic protons (δ 6.7–8.56 ppm for pyrrolopyridine core) and the methyl group (δ 2.33 ppm, singlet) .
  • IR Spectroscopy : Look for N-H stretches (3368–3323 cm⁻¹), aromatic C-H (3063–3078 cm⁻¹), and C=N/C=C vibrations (1572–1579 cm⁻¹) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks (e.g., m/z 309.9 for related compounds) . Elemental analysis (C, H, N) should align with theoretical values within ±0.4% .

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of vapors or dust.
  • Storage : Store in airtight containers at –20°C under inert gas (N₂ or Ar) .
  • Spill Management : Neutralize with absorbent materials (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does the methyl substitution at position 6 influence the compound’s biological activity, and how can SAR studies be designed to validate this?

Methodological Answer: The methyl group enhances hydrophobicity, improving membrane permeability and target binding. For SAR:

  • Synthesis : Prepare analogs with substituents (e.g., Cl, Br, CF₃) at position 5.
  • Assays : Test in vitro using RIN5F cell-based glucose uptake assays (antidiabetic potential) or SRB staining for anticancer activity (GI₅₀ values) .
  • Data Analysis : Compare IC₅₀ values and use statistical tools (e.g., ANOVA) to identify trends. For example, methyl substitution may boost activity by 20–30% compared to halogenated analogs .

Q. How can computational methods like molecular docking predict the binding affinity of this compound to PARP-1?

Methodological Answer:

  • Protein Preparation : Retrieve PARP-1 structure (PDB ID: 5TF) and optimize via energy minimization.
  • Ligand Docking : Use AutoDock Vina to dock 6-Methyl-pyrrolopyridine into the active site. Set grid parameters (center: x=15.4, y=22.8, z=25.6; size: 20 ų).
  • Analysis : Calculate binding energy (ΔG) and hydrogen bond interactions. Validate with experimental IC₅₀ data from PARP inhibition assays .

Q. How can contradictory spectral data (e.g., NMR vs. IR) be resolved during structural confirmation?

Methodological Answer:

  • Cross-Validation : Repeat experiments under standardized conditions (e.g., DMSO-d₆ for NMR, KBr pellets for IR).
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks. For example, HSQC can confirm aromatic proton-carbon correlations .
  • Theoretical Modeling : Compare experimental IR spectra with DFT-calculated vibrational frequencies (software: Gaussian 09) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.